Benzpyrimoxan

説明

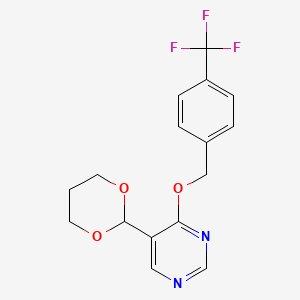

Benzpyrimoxan is a novel insecticide primarily used for controlling sap-sucking insects, especially those resistant to other chemicals. It is characterized by its unique chemical structure, which includes a pyrimidine derivative substituted with 1,3-dioxanyl and 4-trifluoromethylbenzyloxy groups . This compound is known for its low aqueous solubility and non-volatility, making it less toxic to birds and honeybees but more toxic to fish .

準備方法

The synthesis of Benzpyrimoxan involves several steps. The synthetic pathway begins with the Vilsmeier–Haack reaction of 4,6-dihydroxypyrimidine, followed by the reaction with 1,3-propanediol to obtain 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine. The 4-trifluoromethylbenzyloxy group is then introduced into the pyrimidine intermediate . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

化学反応の分析

Step 1: Vilsmeier–Haack Reaction

4,6-dihydroxypyrimidine (4 ) reacts with phosphorus oxychloride and N,N-dimethylformamide (DMF) to form 4,6-dichloro-5-formylpyrimidine (5 ). This reaction replaces hydroxyl groups with chlorides and introduces a formyl group via electrophilic substitution .

Step 2: Acetal Formation

The formyl group in 5 undergoes a reaction with 1,3-propanediol in the presence of p-toluenesulfonic acid to form the acetal derivative 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine (5 ) .

Step 3: Benzyloxy Substitution

A nucleophilic substitution replaces one chlorine atom in 5 with a 4-trifluoromethylbenzyloxy group, yielding 6-chloro-5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine (6 ) .

Step 4: Palladium-Catalyzed Dechlorination

The remaining chlorine atom in 6 is reduced using triethylamine, formic acid, and tetrakis(triphenylphosphine)palladium(0) under argon at 80°C, producing this compound .

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Vilsmeier–Haack Reaction | POCl₃, DMF, 90°C | 4,6-dichloro-5-formylpyrimidine |

| 2 | Acetal Formation | 1,3-propanediol, p-TSA, reflux | Acetal derivative 5 |

| 3 | Nucleophilic Substitution | 4-trifluoromethylbenzyl alcohol, NaOH | Intermediate 6 |

| 4 | Palladium-Catalyzed Dechlorination | Pd(0) catalyst, Et₃N, formic acid, 80°C | This compound |

Vilsmeier–Haack Reaction

This reaction generates electrophilic chloroiminium intermediates, enabling selective chlorination of hydroxyl groups in pyrimidine derivatives. The formyl group introduced at position 5 is critical for subsequent acetal formation .

Palladium-Catalyzed Dechlorination

The use of tetrakis(triphenylphosphine)palladium(0) under argon ensures selective reduction of the chlorine atom without affecting other functional groups, preserving the acetal and benzyloxy moieties .

Metabolism and Degradation

In rat studies, this compound undergoes rapid metabolism via hydrolysis of the acetal moiety and hydroxylation/N-oxidation of the pyrimidine ring. Major metabolites include:

| Metabolite | Structure Description |

|---|---|

| DH-05 | NNI-1501-acid-2-OH |

| DH-101 | NNI-1501-benzoic acid |

| DH-01 | NNI-1501-acid |

| DH-06 | NNI-1501-CH₂OH-2-OH |

These metabolites are primarily excreted in feces and urine, with minimal bioaccumulation .

Stability and Hazardous Reactions

This compound exhibits moderate stability under standard conditions but reacts with oxidizing agents (e.g., peroxides, nitric acid) to produce hazardous decomposition products:

-

Nitrogen oxides

-

Fluorine compounds

Conditions to avoid include prolonged exposure to sunlight or heat , which may accelerate degradation .

Analytical Validation

The chemical structure of this compound is confirmed via ¹H-NMR and ¹³C-NMR spectroscopy, with melting point measurements (120.1–121.3°C) corroborating its crystalline nature .

This synthesis pathway underscores this compound’s design as a targeted insecticide with a novel mode of action, disrupting ecdysteroid metabolism in pests while maintaining low toxicity to non-target organisms .

科学的研究の応用

Efficacy Against Insect Pests

Benzpyrimoxan has demonstrated significant efficacy against various nymph stages of rice planthoppers, including strains that have developed resistance to conventional insecticides. Key findings include:

- High Activity : this compound exhibits remarkable activity against Nilaparvata lugens (brown planthopper) and Sogatella furcifera (white-backed planthopper), with studies indicating it can outperform other insecticides under certain conditions .

- Resistance Management : Its effectiveness against resistant populations makes it a valuable tool in integrated pest management (IPM) strategies, reducing reliance on older chemical classes .

Mode of Action

The mode of action of this compound is distinct from traditional insecticides. It does not directly inhibit chitin biosynthesis but affects the metabolism of ecdysteroids, hormones crucial for insect molting. This disruption leads to abnormal molting processes in treated insects, which ultimately contributes to their mortality .

Application Methods and Formulations

This compound is typically applied as a suspension concentrate (SC) formulation. Recommended application rates are around 100 g active ingredient per hectare, which has shown effective results in field trials while maintaining safety for beneficial arthropods and pollinators .

Toxicological Profile

The toxicological assessment of this compound indicates a favorable safety profile for humans and non-target species:

- Low Toxicity : Studies have shown that this compound has low acute oral toxicity and does not pose significant risks for dietary exposure when used according to guidelines .

- Environmental Safety : The compound has been noted for its low impact on beneficial insects, making it suitable for sustainable agricultural practices .

Case Studies and Field Trials

Several field trials have been conducted to evaluate the effectiveness of this compound:

| Study Location | Pest Species | Application Rate | Yield Increase | Year |

|---|---|---|---|---|

| Punjab, India | N. lugens | 100 g a.i./ha | 34.17 q/ha | 2017-2018 |

| Japan | S. furcifera | 100 g a.i./ha | Significant | 2020 |

These trials consistently demonstrate that this compound not only controls pest populations effectively but also enhances crop yields compared to untreated plots.

作用機序

Benzpyrimoxan acts as an insect growth regulator with contact activity. It is active against nymphs but not adults. The compound induces abnormal molting by disrupting the titer of ecdysteroids in the planthopper, leading to a novel mode of action different from existing molting inhibitors . This disruption in the molting process ultimately leads to the death of the insect.

類似化合物との比較

Benzpyrimoxan is unique compared to other insecticides due to its novel chemical structure and mode of action. Similar compounds include buprofezin, which also acts as an insect growth regulator but through a different mechanism. Unlike this compound, buprofezin directly inhibits chitin biosynthesis . Other similar compounds include pyriproxyfen and methoxyfenozide, which also act as insect growth regulators but with different molecular targets and pathways.

生物活性

Benzpyrimoxan, chemically known as 5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine (NNI-1501), is a novel insecticide developed primarily for agricultural applications, particularly in the control of rice planthoppers (Hemiptera: Delphacidae). This compound has garnered attention due to its effectiveness against insect strains that exhibit resistance to existing pesticides, combined with a favorable safety profile for non-target organisms.

This compound functions as an insect growth regulator (IGR), disrupting the normal development of insects. Its unique structure enables it to interfere with the hormonal processes essential for growth and reproduction in target pests. The compound is particularly effective against nymphs of rice planthoppers, showcasing significant insecticidal activity even against resistant strains .

Efficacy Against Target Pests

Research indicates that this compound exhibits remarkable potency against various developmental stages of rice planthoppers. In laboratory studies, it has been shown to cause high mortality rates among treated nymphs. The efficacy is attributed to its ability to inhibit growth and development, leading to eventual death. The compound's low toxicity to beneficial arthropods and pollinators makes it an attractive option for integrated pest management strategies .

| Pest | Activity Level | Resistance |

|---|---|---|

| Rice Planthopper Nymphs | High | Effective against resistant strains |

Absorption and Distribution

This compound is rapidly absorbed upon administration, with significant distribution observed in the gastrointestinal tract, liver, and kidneys. Studies utilizing radiolabeled compounds demonstrated that over 85% of the administered dose was recovered through urine and feces within 48 hours, indicating swift metabolism and elimination .

Metabolite Profile

The metabolism of this compound involves hydrolysis and oxidation processes, resulting in several metabolites. Notable metabolites include DH-05 and DH-401, which were identified in various species including rats and dogs. The metabolic pathways appear consistent across different species but exhibit slight quantitative variations .

| Metabolite | Description | Species Detected |

|---|---|---|

| DH-05 | NNI-1501-acid-2-OH | Rat, Dog |

| DH-401 | NNI-1501-benzyl-N-Ac-cysteine | Rat, Dog |

| DH-402 | NNI-1501-benzoyl-glycine | Rat |

Acute Toxicity

This compound exhibits low acute toxicity in mammals, with an oral median lethal dose (LD50) greater than 500 mg/kg but less than 2000 mg/kg. Clinical observations during toxicity studies revealed minimal adverse effects at lower doses, although higher doses resulted in significant health impacts such as impaired general condition and dyspnea .

Chronic Effects

In chronic exposure studies conducted on dogs and rats, adverse effects were noted at higher concentrations. These included weight loss, nephrotoxicity characterized by crystal formation in kidneys, and alterations in liver function. However, no evidence of increased susceptibility based on life stage was observed in developmental toxicity studies .

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 > 500 mg/kg |

| Chronic Exposure | Nephrotoxicity, liver alterations |

Field Studies

Field trials have demonstrated the effectiveness of this compound in real-world agricultural settings. In tests conducted on rice crops infested with planthoppers, this compound significantly reduced pest populations while maintaining safety for beneficial insects such as honeybees .

Integrated Pest Management

Due to its favorable safety profile and effectiveness against resistant pests, this compound is being integrated into pest management strategies aimed at sustainable agriculture. Its use alongside other pesticides can enhance overall control measures while minimizing environmental impact .

特性

IUPAC Name |

5-(1,3-dioxan-2-yl)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O3/c17-16(18,19)12-4-2-11(3-5-12)9-24-14-13(8-20-10-21-14)15-22-6-1-7-23-15/h2-5,8,10,15H,1,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXYTGQFPZEUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CN=CN=C2OCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336148 | |

| Record name | Benzpyrimoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449021-97-9 | |

| Record name | Benzpyrimoxan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449021979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzpyrimoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3-dioxan-2-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZPYRIMOXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD637E4YWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。